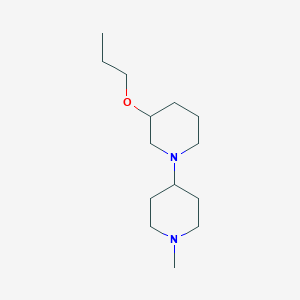![molecular formula C15H12ClFN2O2 B6075441 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating chloride ion transport across epithelial cells, and mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease. CFTR-Inhibitor-172 has been extensively studied as a tool compound for investigating the function of CFTR and its role in disease.
作用机制
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 binds to the CFTR protein and inhibits its function as a chloride ion channel. It does this by blocking the ATP-binding site of the protein, which is necessary for its activity. By inhibiting CFTR function, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 can be used to study the effects of CFTR mutations and to investigate potential therapies for cystic fibrosis.
Biochemical and physiological effects:
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume in human airway epithelial cells, which is a hallmark of cystic fibrosis. In addition, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been shown to reduce mucus secretion in mouse airways, which is another characteristic of cystic fibrosis.
实验室实验的优点和局限性
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 is a valuable tool compound for investigating the function of CFTR and its role in disease. Its advantages include its high potency and selectivity for CFTR, as well as its well-characterized mechanism of action. However, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 also has limitations, including its potential for off-target effects and its inability to fully recapitulate the effects of CFTR mutations seen in cystic fibrosis patients.
未来方向
There are many potential future directions for research involving N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172. One area of interest is the development of new therapies for cystic fibrosis that target CFTR. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used as a starting point for the development of new compounds that are more effective and have fewer side effects. Another area of interest is the investigation of the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used to study the effects of CFTR inhibition in these diseases and to identify potential new therapeutic targets. Finally, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used in combination with other compounds to investigate the effects of CFTR inhibition in combination with other therapies.
合成方法
The synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been described in several publications. One commonly used method involves the reaction of 4-fluorobenzoyl chloride with 2-aminophenylchloroacetamide in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to give N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 in good yield and purity.
科学研究应用
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been used extensively in scientific research to investigate the function of CFTR and its role in disease. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has also been used to study the effects of CFTR mutations on protein function and to investigate potential therapies for cystic fibrosis.
属性
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-3-1-2-4-13(12)19-14(20)9-18-15(21)10-5-7-11(17)8-6-10/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHIYCUNKZOVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)


![N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6075378.png)
![4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B6075384.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-amine](/img/structure/B6075398.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-7-({5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6075413.png)
![1-(2-chlorobenzyl)-4-(2-ethyl-4-methyl-1H-imidazol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6075426.png)
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075431.png)
![ethyl 3-[methyl(2-phenylethyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6075439.png)
![4-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyridazine](/img/structure/B6075445.png)

![3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6075452.png)